molecular formula C17H27N3 B13867762 3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline

3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline

Cat. No.: B13867762
M. Wt: 273.4 g/mol
InChI Key: FKXSHSXMDBKGIO-UHFFFAOYSA-N
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Description

3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline is a compound that features a piperidine moiety, which is a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant pharmacological activities.

Preparation Methods

The synthesis of 3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline typically involves multi-step reactions. One common synthetic route includes the reaction of aniline with piperidine derivatives under specific conditions. The process may involve:

    Cyclization: Formation of the piperidine ring.

    Amination: Introduction of the amine group.

    Substitution: Attachment of the piperidine moiety to the aniline ring.

Industrial production methods often aim to optimize yield and purity while minimizing costs and environmental impact. These methods may involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product efficiently .

Chemical Reactions Analysis

3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline can be compared with other piperidine derivatives, such as:

    Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

    Evodiamine: Known for its anticancer and anti-inflammatory activities.

    Matrine: Exhibits antiproliferative effects on cancer cells.

    Berberine: Used for its antimicrobial and antidiabetic properties.

    Tetrandine: Known for its anti-inflammatory and anticancer effects.

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

3-[(4-piperidin-1-ylpiperidin-1-yl)methyl]aniline

InChI

InChI=1S/C17H27N3/c18-16-6-4-5-15(13-16)14-19-11-7-17(8-12-19)20-9-2-1-3-10-20/h4-6,13,17H,1-3,7-12,14,18H2

InChI Key

FKXSHSXMDBKGIO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)CC3=CC(=CC=C3)N

Origin of Product

United States

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